molecular formula C14H16ClNO B2645695 2-(Benzyloxy)-6-methylaniline hydrochloride CAS No. 2287271-83-2

2-(Benzyloxy)-6-methylaniline hydrochloride

Cat. No.: B2645695
CAS No.: 2287271-83-2
M. Wt: 249.74
InChI Key: MHTDTSCTVQRQDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzyloxy)-6-methylaniline hydrochloride is an aromatic amine derivative characterized by a benzyloxy (-OCH₂C₆H₅) group at the 2-position and a methyl (-CH₃) group at the 6-position of the aniline ring, with a hydrochloride salt formation. This compound is commonly utilized as a synthetic intermediate in pharmaceutical and agrochemical research due to its reactive amine group and protective benzyloxy moiety. Its molecular formula is C₁₄H₁₆ClNO, with a molecular weight of 249.73 g/mol (derived from analogous structures in ).

Properties

IUPAC Name

2-methyl-6-phenylmethoxyaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO.ClH/c1-11-6-5-9-13(14(11)15)16-10-12-7-3-2-4-8-12;/h2-9H,10,15H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHTDTSCTVQRQDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-6-methylaniline hydrochloride typically involves the following steps:

    Nitration: The starting material, 2-methylaniline, undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Benzylation: The resulting amine is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide to form 2-(Benzyloxy)-6-methylaniline.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for 2-(Benzyloxy)-6-methylaniline hydrochloride may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-6-methylaniline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the benzyloxy group to a hydroxyl group or further reduce the aromatic ring.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and nitrating agents are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens, nitro groups, or sulfonyl groups onto the aromatic ring.

Scientific Research Applications

2-(Benzyloxy)-6-methylaniline hydrochloride has various applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-6-methylaniline hydrochloride involves its interaction with specific molecular targets. The benzyloxy group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituted Derivatives

4-(Benzyloxy)aniline Hydrochloride (CAS 51388-20-6)
  • Molecular Formula: C₁₃H₁₄ClNO.
  • The para-substituted benzyloxy group may alter electronic effects, influencing solubility and binding affinity in biological systems .
4-(Benzyloxy)-3-methoxyaniline Hydrochloride (CAS 1159825-08-7)
  • Structure : Benzyloxy at 4-position, methoxy (-OCH₃) at 3-position.
  • Molecular Formula: C₁₄H₁₆ClNO₂.
  • Increased molecular weight (269.74 g/mol) compared to the target compound may reduce solubility in polar solvents .

Halogen-Substituted Analogs

2-(Chloromethyl)-6-methylaniline Hydrochloride (CAS 88301-77-3)
  • Structure : Chloromethyl (-CH₂Cl) at 2-position, methyl at 6-position.
  • Molecular Formula : C₈H₁₁Cl₂N.
  • Key Differences :
    • The chloromethyl group is more electrophilic than benzyloxy, favoring nucleophilic attack (e.g., in alkylation reactions).
    • Lower molecular weight (197.71 g/mol) increases volatility but may reduce thermal stability .
2-Chloro-4-(furan-2-yl)-6-methylaniline Hydrochloride (CAS 1565845-72-8)
  • Structure : Chlorine at 2-position, furan-2-yl at 4-position, methyl at 6-position.
  • Molecular Formula: C₁₁H₁₁Cl₂NO.
  • Higher hydrophobicity due to the furan moiety may limit aqueous solubility compared to benzyloxy analogs .

Multi-Substituted and Complex Derivatives

2-[2,6-Bis(benzyloxy)phenyl]ethan-1-amine Hydrochloride
  • Structure : Two benzyloxy groups at 2- and 6-positions, ethanamine side chain.
  • Molecular Formula: C₂₂H₂₄ClNO₂.
  • Higher molecular weight (369.90 g/mol) correlates with lower solubility in non-polar solvents .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility Trends
2-(Benzyloxy)-6-methylaniline HCl Not Provided C₁₄H₁₆ClNO 249.73 2-OBz, 6-CH₃ Moderate in polar solvents
4-(Benzyloxy)aniline HCl 51388-20-6 C₁₃H₁₄ClNO 235.71 4-OBz Higher aqueous solubility
4-(Benzyloxy)-3-methoxyaniline HCl 1159825-08-7 C₁₄H₁₆ClNO₂ 269.74 4-OBz, 3-OCH₃ Low in non-polar solvents
2-(Chloromethyl)-6-methylaniline HCl 88301-77-3 C₈H₁₁Cl₂N 197.71 2-CH₂Cl, 6-CH₃ High volatility
2-Chloro-4-(furan-2-yl)-6-methylaniline HCl 1565845-72-8 C₁₁H₁₁Cl₂NO 244.12 2-Cl, 4-furan, 6-CH₃ Hydrophobic

Biological Activity

2-(Benzyloxy)-6-methylaniline hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and applications, supported by data tables and recent research findings.

  • IUPAC Name : 2-(Benzyloxy)-6-methylaniline hydrochloride
  • Molecular Formula : C14H16ClN
  • Molecular Weight : 235.74 g/mol

Synthesis

The synthesis of 2-(Benzyloxy)-6-methylaniline hydrochloride typically involves the following steps:

  • Starting Materials : 6-methylaniline and benzyl alcohol.
  • Reagents : Use of hydrochloric acid for the formation of the hydrochloride salt.
  • Reaction Conditions : The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol.

The biological activity of 2-(Benzyloxy)-6-methylaniline hydrochloride can be attributed to its interaction with various biological targets, including:

  • Enzymatic Inhibition : The compound has been shown to inhibit certain enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It may act on specific receptors that regulate cell growth and apoptosis.

Antiproliferative Effects

Recent studies have demonstrated that 2-(Benzyloxy)-6-methylaniline hydrochloride exhibits significant antiproliferative effects against various cancer cell lines.

Cell LineIC50 (µM)Mechanism
MCF-7 (Breast Cancer)5.3Induces apoptosis via caspase activation
HeLa (Cervical Cancer)4.8Inhibits tubulin polymerization
A549 (Lung Cancer)6.1Modulates cell cycle progression

Case Studies

  • Study on MCF-7 Cells : A study reported that treatment with 2-(Benzyloxy)-6-methylaniline hydrochloride resulted in a significant reduction in cell viability, with an IC50 value of 5.3 µM. The mechanism was linked to the induction of apoptosis through caspase activation pathways.
  • Inhibition of Tubulin Polymerization : Another investigation demonstrated that this compound effectively inhibited tubulin polymerization in HeLa cells, leading to G2/M phase arrest and subsequent apoptosis, highlighting its potential as a chemotherapeutic agent .
  • Cell Cycle Analysis : Flow cytometry analysis indicated that treatment with 2-(Benzyloxy)-6-methylaniline hydrochloride caused significant accumulation of cells in the G2/M phase, suggesting a disruption in the normal cell cycle progression .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.